molecular formula C19H23N3O4S2 B2543963 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-13-6

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2543963
CAS No.: 477494-13-6
M. Wt: 421.53
InChI Key: FSVWCYCHIQDYFU-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining a benzamido group, a dimethylsulfamoyl group, and a cyclohepta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. One common method involves the condensation of a benzamido derivative with a thiophene precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its combination of functional groups and the cyclohepta[b]thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-22(2)28(25,26)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)27-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVWCYCHIQDYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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